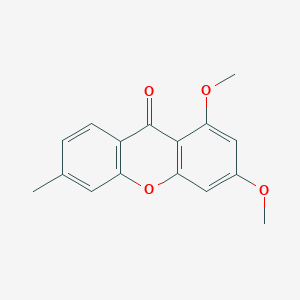
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one is a synthetic intermediate and a derivative of xanthone. Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities. This compound has been used in the synthesis of fluorescein derivatives, as well as compounds with anticancer or acetylcholinesterase inhibitory activities .
Métodos De Preparación
The synthesis of xanthones, including 1,3-Dimethoxy-6-methyl-9H-xanthen-9-one, involves several approaches:
Classical Condensation: This method involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde with Phenol Derivative: Another approach involves reacting an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acid with arynes.
Análisis De Reacciones Químicas
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-6-methyl-9H-xanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its acetylcholinesterase inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction can modulate various biological pathways, including those involved in neurotransmission .
Comparación Con Compuestos Similares
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one can be compared with other xanthone derivatives:
3,6-Dimethoxy-9H-xanthen-9-one: This compound is also a synthetic intermediate and has similar applications in the synthesis of fluorescein derivatives.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its anticancer properties, this compound has different substitution patterns that influence its biological activity.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: This compound has shown potent inhibitory activities against certain cancer cell lines.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties .
Propiedades
Número CAS |
57615-53-9 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
1,3-dimethoxy-6-methylxanthen-9-one |
InChI |
InChI=1S/C16H14O4/c1-9-4-5-11-12(6-9)20-14-8-10(18-2)7-13(19-3)15(14)16(11)17/h4-8H,1-3H3 |
Clave InChI |
SSXLDPBOTUERIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




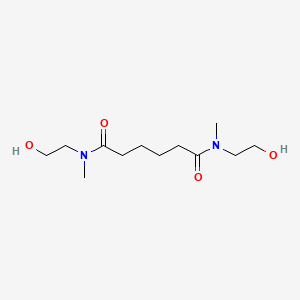
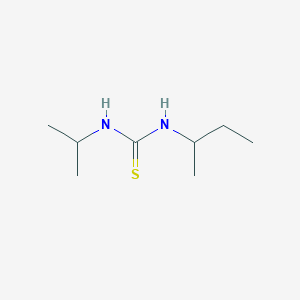
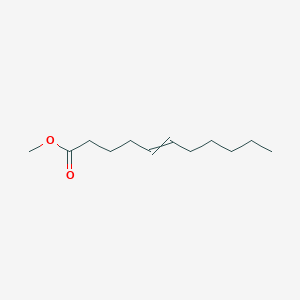
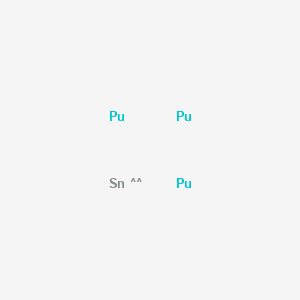
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
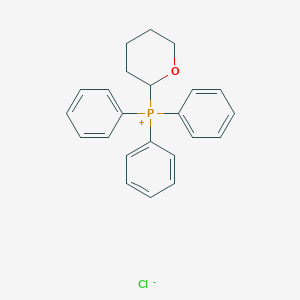


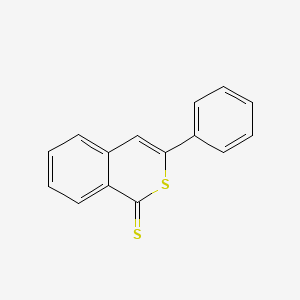
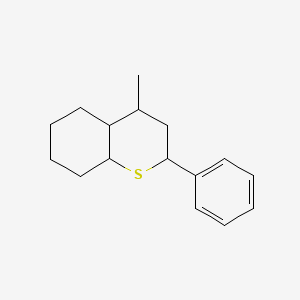
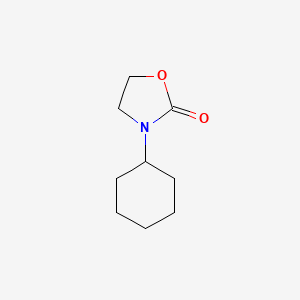
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
